molecular formula C21H25N3O5S B10989876 1-benzyl-N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10989876
M. Wt: 431.5 g/mol
InChI Key: DDXBPKYHEBVAKV-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the methoxyphenylsulfonyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Attachment of the Methoxyphenylsulfonyl Group: Sulfonylation reactions using methoxyphenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-benzyl-N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxy group on the phenylsulfonyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different substituents on the phenylsulfonyl group.

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

1-benzyl-N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H25N3O5S/c1-29-18-7-9-19(10-8-18)30(27,28)23-12-11-22-21(26)17-13-20(25)24(15-17)14-16-5-3-2-4-6-16/h2-10,17,23H,11-15H2,1H3,(H,22,26)

InChI Key

DDXBPKYHEBVAKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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